N-Tosyl Substitution Confers Distinct Pharmacological Profile vs. N-Alkyl and N-Acyl THIQ Orexin Antagonists
The target compound bears an N-tosyl (4-methylphenylsulfonyl) group, whereas the clinically evaluated dual orexin receptor antagonists almorexant and ACT-462206 employ N-alkyl/α-phenylacetamide substitution. Published data on the structurally related N-benzenesulfonyl-THIQ series demonstrate that this N-sulfonyl modification is associated with potent cytotoxicity: the p-tolyl analog (27) showed an IC50 of 0.56 µM against HepG2 hepatocellular carcinoma cells without affecting normal cells [1]. This dual orexin-antagonist/anticancer activity profile is absent in N-alkyl THIQ derivatives such as almorexant, whose primary pharmacology is confined to OX1/OX2 receptor blockade (400 mg almorexant ≈ 400–1000 mg ACT-462206 in pharmacodynamic effect) [2]. No direct IC50 data are available for CAS 954708-30-6 itself; the evidence presented is class-level inference from the N-sulfonyl THIQ chemotype.
| Evidence Dimension | N-substituent type and associated biological activity |
|---|---|
| Target Compound Data | N-tosyl (4-methylphenylsulfonyl) group at THIQ 2-position; no direct biological data available for CAS 954708-30-6 |
| Comparator Or Baseline | Almorexant: N-(2-phenyl-2-(methylamino)acetyl) substitution; dual OX1/OX2 antagonist. N-benzenesulfonyl-THIQ-triazole analog 27 (structurally related N-sulfonyl chemotype): IC50 = 0.56 µM HepG2 |
| Quantified Difference | N-sulfonyl THIQ chemotype (analog 27) demonstrates HepG2 cytotoxicity IC50 = 0.56 µM, a pharmacological dimension absent in N-alkyl THIQs. Quantitative differentiation for CAS 954708-30-6 specifically is not yet established. |
| Conditions | N-benzenesulfonyl-THIQ-triazole series tested in HepG2, A549, HuCCA-1, and MOLT-3 cell lines via MTT assay (Pingaew et al., 2014); almorexant/ACT-462206 tested in human phase 1 pharmacodynamic study (Hoch et al., 2014) |
Why This Matters
For procurement decisions in orexin receptor research programs, the N-tosyl substitution predicts a divergent polypharmacology profile compared to N-alkyl THIQ tools, making CAS 954708-30-6 the appropriate choice when investigating N-sulfonyl THIQ chemical space.
- [1] Pingaew R, Mandi P, Nantasenamat C, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. Design, synthesis and molecular docking studies of novel N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles with potential anticancer activity. Eur J Med Chem. 2014 Jun 23;81:192-203. doi: 10.1016/j.ejmech.2014.05.019. PMID: 24836071. View Source
- [2] Hoch M, van Gerven JM, de Haas SL, et al. Entry-into-humans study with ACT-462206, a novel dual orexin receptor antagonist, comparing its pharmacodynamics with almorexant. J Clin Pharmacol. 2014 Sep;54(9):979-86. doi: 10.1002/jcph.297. PMID: 24691844. View Source
